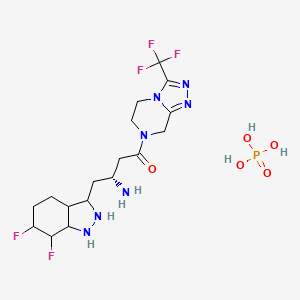

PK44 phosphate

Description

Properties

Molecular Formula |

C17H27F5N7O5P |

|---|---|

Molecular Weight |

535.4 g/mol |

IUPAC Name |

(3R)-3-amino-4-(6,7-difluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |

InChI |

InChI=1S/C17H24F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h8-11,14-15,24,26H,1-7,23H2;(H3,1,2,3,4)/t8-,9?,10?,11?,14?,15?;/m1./s1 |

InChI Key |

QZFDBDAWEHJOPS-AQQCWGSESA-N |

Isomeric SMILES |

C1CC(C(C2C1C(NN2)C[C@H](CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)N)F)F.OP(=O)(O)O |

Canonical SMILES |

C1CC(C(C2C1C(NN2)CC(CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)N)F)F.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Components of the p44/42 MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p44/42 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Extracellular signal-Regulated Kinase (ERK)1/2 pathway, is a cornerstone of cellular communication, translating a multitude of extracellular signals into specific cellular responses.[1][2][3] This highly conserved serine/threonine kinase cascade plays a pivotal role in regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][4][5] Dysregulation of the p44/42 MAPK pathway is a common feature in numerous human pathologies, most notably in cancer, making its components attractive targets for therapeutic intervention.[1][6][7] This technical guide provides a detailed overview of the core components of the p44/42 MAPK signaling cascade, quantitative data for experimental setup, detailed experimental protocols for studying the pathway, and visualizations of the signaling cascade and experimental workflows.

Core Components of the p44/42 MAPK Signaling Cascade

The p44/42 MAPK pathway is a multi-tiered kinase cascade, where each component sequentially phosphorylates and activates the next in the series.[1][8][9] This hierarchical organization allows for signal amplification and integration from various upstream stimuli.[10] The central module of this pathway consists of a three-kinase relay: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK).[1][8][11]

Upstream Activators: Initiating the Signal

The cascade is typically initiated by the activation of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), G-Protein Coupled Receptors (GPCRs), and integrins, in response to extracellular stimuli like growth factors, cytokines, and hormones.[3][4][7] This activation leads to the recruitment of adaptor proteins (e.g., Grb2) and guanine nucleotide exchange factors (e.g., SOS), which in turn activate the small GTPase, Ras.[7][12] Activated, GTP-bound Ras then recruits and activates the first tier of the kinase cascade, the MAP3Ks.[3][7]

MAP3K (MAPKKK): The Raf Family

The most well-characterized MAP3Ks in the p44/42 MAPK pathway are the Raf family of serine/threonine kinases, which includes A-Raf, B-Raf, and c-Raf (Raf-1).[7][8][13] Upon activation by Ras, Raf kinases phosphorylate and activate the next tier of kinases, the MAP2Ks.[3][7]

MAP2K (MAPKK or MEK): MEK1 and MEK2

The primary MAP2Ks in this pathway are MEK1 and MEK2.[8][13][14] These are dual-specificity kinases that phosphorylate p44/42 MAPK on specific threonine and tyrosine residues within their activation loop, a necessary step for their activation.[1][8][14] MEK1 and MEK2 are highly specific substrates for the Raf kinases.[2]

MAPK: p44 (ERK1) and p42 (ERK2)

The final kinases in this core cascade are p44 MAPK (ERK1) and p42 MAPK (ERK2).[1][15] These two proteins are highly homologous, with ERK2 being the more abundant isoform in many cell types.[1] Activation of ERK1 and ERK2 occurs through dual phosphorylation by MEK1/2 on a Thr-Glu-Tyr (TEY) motif in their activation loop (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[1][8][9][11][13][14]

Downstream Effectors: Executing the Cellular Response

Once activated, p44/42 MAPK translocates from the cytoplasm to the nucleus, where it phosphorylates a diverse array of substrates, including transcription factors such as Elk-1, c-Fos, and c-Jun.[2][8][16] This leads to changes in gene expression that drive cellular responses like proliferation and differentiation.[4] In the cytoplasm, activated ERK1/2 can also phosphorylate various proteins, including cytoskeletal components and other kinases like p90 ribosomal S6 kinase (RSK), to regulate processes such as cell motility and survival.[8][15][17]

Regulation and Negative Feedback

The p44/42 MAPK pathway is tightly regulated by negative feedback mechanisms to ensure appropriate signal duration and intensity.[6][16] Activated ERK can phosphorylate and inhibit upstream components like Raf and MEK.[1][7] Furthermore, ERK activation can induce the expression of dual-specificity phosphatases (DUSPs or MKPs), which dephosphorylate and inactivate ERK1/2.[8][11][14]

Quantitative Data for Experimental Design

The following tables provide a summary of quantitative data commonly used in the experimental analysis of the p44/42 MAPK pathway.

Table 1: Protein Loading and Antibody Dilutions for Western Blotting

| Target Protein | Lysate Amount (µg) | Primary Antibody Dilution | Secondary Antibody Dilution |

| Phospho-p44/42 MAPK (p-ERK1/2) | 20-30 | 1:1000 - 1:10,000 | 1:5000 - 1:10,000 |

| Total p44/42 MAPK (t-ERK1/2) | 20-30 | 1:1000 - 1:2000 | 1:5000 - 1:10,000 |

| α-tubulin (Loading Control) | 20-30 | Varies by manufacturer | Varies by manufacturer |

Note: Optimal antibody dilutions and lysate amounts should be determined empirically for each experimental system.

Table 2: Reagent Concentrations for In Vitro MEK1 Kinase Assay

| Reagent | Final Concentration |

| Recombinant Active MEK1-GST | 4 µg/mL |

| Inactive ERK2 Substrate | 0.025 µg/µL |

| ATP | 10 µM |

| DTT | 0.25 mM |

| MEK Inhibitor (e.g., U0126) | Varies (for IC50 determination) |

Reference: Based on a standard Kinase-Glo luminescent kinase assay protocol.[18]

Detailed Experimental Protocols

Western Blot Analysis of p44/42 MAPK Phosphorylation

This protocol details the detection of phosphorylated (activated) and total ERK1/2 in cell lysates.

3.1.1. Materials

-

Cell culture plates (6-well)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

3.1.2. Procedure

-

Cell Lysis:

-

Treat cells as required for the experiment.

-

Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[19]

-

Add 100-150 µL of ice-cold RIPA buffer to each well.[19]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[19]

-

Incubate on ice for 30 minutes with occasional vortexing.[19]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[19]

-

Carefully collect the supernatant.[19]

-

-

Protein Quantification:

-

Sample Preparation for SDS-PAGE:

-

SDS-PAGE and Protein Transfer:

-

Load the prepared samples into the wells of an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[20]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[21]

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times for 5-10 minutes each with TBST.[19]

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[19]

-

Wash the membrane three times for 5-10 minutes each with TBST.[19]

-

-

Detection:

-

Stripping and Re-probing for Total ERK:

-

Data Analysis:

-

Perform densitometry analysis of the Western blot bands.

-

Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.[19]

-

In Vitro MEK1 Kinase Assay

This protocol describes a method to measure the kinase activity of MEK1 by quantifying the phosphorylation of its substrate, ERK2.

3.2.1. Materials

-

Recombinant active MEK1

-

Recombinant inactive ERK2

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

MEK1 inhibitor (e.g., Selumetinib) for control experiments

-

96-well plates

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Microplate reader

3.2.2. Procedure

-

Reaction Setup:

-

In a 96-well plate, add the kinase assay buffer.

-

Add the test compounds (e.g., potential MEK1 inhibitors) at various concentrations.

-

Add recombinant active MEK1 and pre-incubate for approximately 30 minutes at room temperature.[18]

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.[18]

-

-

Kinase Reaction:

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).[18]

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent kinase assay kit according to the manufacturer's protocol.

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of MEK1 inhibition for each compound concentration.

-

Determine the IC50 value for inhibitory compounds using appropriate software.

-

Immunoprecipitation of Raf-1

This protocol outlines the procedure for isolating Raf-1 from cell lysates to study its interactions or activity.

3.3.1. Materials

-

Cell lysate (prepared as in the Western blot protocol)

-

Anti-Raf-1 antibody

-

Protein A/G agarose beads

-

Immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

-

Wash buffer (IP lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100)

-

Microcentrifuge tubes

3.3.2. Procedure

-

Pre-clearing the Lysate:

-

To a microcentrifuge tube containing 200-500 µg of cell lysate, add Protein A/G agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-Raf-1 antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Remove the supernatant and wash the beads three to four times with ice-cold wash buffer.[22] With each wash, resuspend the beads and then pellet them.

-

-

Elution and Analysis:

-

After the final wash, the immunoprecipitated Raf-1 can be eluted from the beads by boiling in Laemmli sample buffer for subsequent analysis by Western blotting or used directly in a kinase assay.

-

Mandatory Visualizations

Diagram 1: The p44/42 MAPK Signaling Cascade

Caption: Core components and activation sequence of the p44/42 MAPK signaling cascade.

Diagram 2: Experimental Workflow for Western Blotting

Caption: Step-by-step workflow for analyzing p44/42 MAPK activation via Western blot.

References

- 1. mdpi.com [mdpi.com]

- 2. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 5. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negative feedback regulation of the ERK1/2 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. ebiohippo.com [ebiohippo.com]

- 14. p44/42 MAPK (Erk1/2) Antibody (#9102) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of the p44/42 MAP kinase pathway protects hippocampal neurons in a cell-culture model of seizure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]

- 22. Decoding the full picture of Raf1 function based on its interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Dual Phosphorylation in Erk1/2 Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential function of dual phosphorylation in the activation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2). Understanding this pivotal regulatory mechanism is crucial for researchers in cell biology, signal transduction, and for professionals involved in the development of therapeutics targeting the MAPK/Erk pathway, which is frequently dysregulated in various diseases, including cancer.

Core Concept: The Dual Phosphorylation Switch

The activation of Erk1 and Erk2, serine/threonine kinases central to the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is not a simple on-off switch but a tightly regulated process. Full enzymatic activity is contingent upon the sequential and dual phosphorylation of two specific amino acid residues within the activation loop of the kinase domain. These residues are a threonine (Thr) and a tyrosine (Tyr) located in a conserved Thr-Glu-Tyr (TEY) motif. In humans, these sites correspond to Threonine 202 and Tyrosine 204 in Erk1, and Threonine 185 and Tyrosine 187 in Erk2.

This dual phosphorylation is catalyzed by the upstream dual-specificity kinases, MEK1 and MEK2 (MAPK/ERK Kinases).[1] The removal of either phosphate group by cellular phosphatases is sufficient to inactivate Erk1/2, highlighting the reversibility and dynamic nature of this regulation.[2]

The absolute requirement for dual phosphorylation ensures a stringent control over Erk1/2 activity, preventing spurious activation and allowing for a robust and sustained signal in response to appropriate extracellular stimuli.

Quantitative Impact of Dual Phosphorylation on Erk1/2 Activity

The dual phosphorylation event dramatically amplifies the catalytic efficiency of Erk1/2. While unphosphorylated Erk exhibits negligible kinase activity, and mono-phosphorylated forms show intermediate or partial activity, the dually phosphorylated form is a potent kinase.

| Phosphorylation State | Fold Increase in Turnover Rate (kcat) | Fold Increase in Catalytic Efficiency (kcat/Km) | Substrate Binding Affinity (Kd) |

| Unphosphorylated Erk2 | 1 | 1 | Baseline |

| Mono-phosphorylated Erk2 (pThr or pTyr) | Not definitively quantified in literature | Not definitively quantified in literature | Moderate increase |

| Dually-phosphorylated Erk2 (pThr/pTyr) | ~50,000 | ~600,000 | Moderate increase |

Table 1: Quantitative comparison of Erk2 kinase activity based on phosphorylation state. The data for dually-phosphorylated Erk2 is derived from in vitro studies using myelin basic protein as a substrate. Specific kinetic parameters for mono-phosphorylated forms are not consistently reported in the literature, though their activity is acknowledged to be significantly lower than the dually phosphorylated form.

This profound increase in catalytic efficiency is a cornerstone of the signaling fidelity of the MAPK/Erk pathway.

Signaling Pathway and Mechanism

The activation of Erk1/2 is a key downstream event in the canonical Ras-Raf-MEK-ERK pathway. This pathway transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression and other cellular processes.

Experimental Protocols

In Vitro Kinase Assay for Erk1/2 Activity

This protocol describes a classic method to quantify the kinase activity of purified, activated Erk1/2 using a radioactive isotope.

Materials:

-

Purified, dually phosphorylated Erk1 or Erk2

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (including [γ-³²P]ATP)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare Kinase Reaction: In a microcentrifuge tube on ice, prepare the kinase reaction mixture containing kinase assay buffer, a known amount of purified active Erk1/2, and MBP.

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution (containing a final concentration of ATP suitable for the kinase and spiked with [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated MBP.

-

Quantification: Quantify the band intensity corresponding to phosphorylated MBP to determine the kinase activity.

Western Blotting for Phosphorylated Erk1/2

Western blotting is a widely used technique to detect the phosphorylation status of Erk1/2 in cell lysates.

Materials:

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204) and anti-total-Erk1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Normalize protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

SDS-PAGE: Separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Erk1/2 primary antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total-Erk1/2 antibody to normalize for protein loading.

Phos-tag™ SDS-PAGE for Separation of Erk1/2 Phospho-isoforms

Phos-tag™ SDS-PAGE is a mobility shift-based technique that allows for the separation of unphosphorylated, mono-phosphorylated, and dually-phosphorylated forms of a protein.

Principle: Phos-tag™ is a molecule that specifically binds to phosphate groups. When incorporated into a polyacrylamide gel, it retards the migration of phosphorylated proteins, allowing for their separation from non-phosphorylated counterparts.

Key Protocol Steps:

-

Gel Preparation: Prepare a standard SDS-PAGE resolving gel, adding Phos-tag™ acrylamide and MnCl₂ to the gel solution before polymerization. The concentration of Phos-tag™ and the percentage of acrylamide need to be optimized for the protein of interest.

-

Sample Preparation: Prepare cell lysates as for a standard Western blot, ensuring the inclusion of phosphatase inhibitors.

-

Electrophoresis: Run the gel at a constant voltage. The migration will be slower than a standard SDS-PAGE.

-

EDTA Wash: Before transferring, wash the gel in transfer buffer containing EDTA to remove the Mn²⁺ ions, which can interfere with the transfer process.

-

Protein Transfer and Immunoblotting: Proceed with the standard Western blotting protocol as described above, using an antibody that recognizes total Erk1/2 to visualize all the separated phospho-isoforms.

Conclusion

The dual phosphorylation of Erk1/2 on specific threonine and tyrosine residues is a fundamental and indispensable mechanism for their activation. This process results in a dramatic increase in their kinase activity, enabling the phosphorylation of a multitude of downstream substrates and the regulation of critical cellular processes. A thorough understanding of this mechanism, coupled with robust experimental techniques to measure Erk1/2 phosphorylation and activity, is paramount for advancing our knowledge of cell signaling in both normal physiology and disease, and for the development of targeted therapies.

References

An In-depth Technical Guide to ERK1/2 Signaling in Cancer

For Researchers, Scientists, and Drug Development Professionals

The Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of a vast array of cellular processes, including proliferation, differentiation, survival, and motility.[1][2][3] In normal physiology, this pathway transduces signals from extracellular cues to the nucleus, ensuring cellular homeostasis. However, its aberrant activation is a hallmark of many human cancers, driving tumor initiation, progression, and resistance to therapy.[1][3] This guide provides a detailed examination of the ERK1/2 pathway's core mechanics, its dysregulation in oncology, and the experimental methodologies used to investigate its function.

The Core ERK1/2 Signaling Cascade

The canonical ERK1/2 pathway is a three-tiered kinase cascade composed of RAF, MEK1/2, and ERK1/2.[2] Activation is typically initiated by extracellular signals, such as growth factors, binding to Receptor Tyrosine Kinases (RTKs) or G protein-coupled receptors (GPCRs).[4][5][6] This event triggers the recruitment of adaptor proteins like Grb2 and the exchange factor SOS, which in turn activates the small GTPase, RAS, at the cell membrane.[4][5]

Activated, GTP-bound RAS recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF).[4] RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (MAP2K1/2).[5] MEK1/2 are the only known activators of ERK1 (MAPK3) and ERK2 (MAPK1), which they phosphorylate on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[7]

Once activated, ERK1/2 can phosphorylate over 200 substrates in both the cytoplasm and the nucleus, regulating gene expression, protein synthesis, and cell cycle progression.[4] Key nuclear targets include transcription factors like Elk-1, c-Fos, and c-Myc, which drive the expression of genes essential for cell proliferation.[3][8]

Caption: The canonical ERK1/2 signaling pathway from the cell membrane to the nucleus.

Dysregulation of ERK1/2 Signaling in Cancer

Hyperactivation of the ERK1/2 pathway is a common driver of tumorigenesis, implicated in up to 30-80% of all human tumors.[8][9] This dysregulation most frequently arises from gain-of-function mutations in upstream components of the cascade, particularly in RAS and BRAF genes.[9] For instance, BRAF mutations are found in up to 60% of melanomas, while RAS mutations occur in approximately 20% of all cancers.[9][10] These mutations lead to constitutive, ligand-independent activation of the pathway, resulting in uncontrolled cell proliferation and survival.[1]

The role of ERK1/2 in cancer is complex and can be context-dependent. While generally promoting cell proliferation and survival, sustained high-intensity ERK signaling can paradoxically trigger tumor-suppressive responses like cell senescence or apoptosis.[1][3][11] However, cancer cells often develop mechanisms to circumvent these effects, turning the pathway into a purely oncogenic driver.[11] Furthermore, the ERK1/2 pathway plays a significant role in tumor invasion, metastasis, and angiogenesis by promoting the degradation of the extracellular matrix and cell migration.[1][5]

The ERK1/2 pathway is a key mediator of both intrinsic and acquired resistance to various cancer therapies.[12][13] Reactivation of ERK signaling is a common mechanism of resistance to targeted therapies, including BRAF and MEK inhibitors.[2][14] This can occur through various mechanisms, such as the acquisition of secondary mutations in pathway components, amplification of upstream activators like RTKs, or loss of negative regulators like dual-specificity phosphatases (DUSPs).[2][15] Understanding these resistance mechanisms is crucial for developing effective combination therapies and next-generation inhibitors.[13]

Targeting the ERK1/2 Pathway for Cancer Therapy

The central role of the ERK1/2 cascade in cancer has made its components attractive therapeutic targets.[1] Inhibitors targeting BRAF (e.g., vemurafenib, dabrafenib) and MEK1/2 (e.g., trametinib, cobimetinib) have been approved for clinical use, particularly in BRAF-mutant melanoma.[1][10] More recently, direct inhibitors of ERK1/2 have entered clinical trials, offering a strategy to overcome resistance to upstream inhibitors.[16]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key MEK and ERK inhibitors across different cancer cell lines, illustrating their potency and context-dependent efficacy.

| Inhibitor | Target | Cancer Cell Line | Mutation Status | Proliferation IC50 (nM) | pRSK IC50 (nM) | Reference |

| Trametinib | MEK1/2 | A375 (Melanoma) | BRAF V600E | 3.6 | 0.5 | [17] |

| Selumetinib | MEK1/2 | A375 (Melanoma) | BRAF V600E | 360 | 33 | [17] |

| Ulixertinib | ERK1/2 | SH-SY5Y (Neuroblastoma) | N/A | 180 | N/A | [9][18] |

| Ulixertinib | HCT-116 (Colorectal) | KRAS G13D | 36 | N/A | [9] | |

| Ravoxertinib | ERK1/2 | SH-SY5Y (Neuroblastoma) | N/A | 467 | N/A | [9][18] |

| SCH772984 | ERK1/2 | SH-SY5Y (Neuroblastoma) | N/A | 24 | N/A | [9][18] |

| SCH772984 | A375 (Melanoma) | BRAF V600E | 110 | 12 | [17] | |

| LY3214996 | ERK1/2 | HCT-116 (Colorectal) | KRAS G13D | 34 | N/A | [19] |

| PD-0325901 | MEK1/2 | HCT-116 (Colorectal) | KRAS G13D | 22 | N/A | [9] |

Note: IC50 values can vary based on experimental conditions and assay duration.

Experimental Protocols for Studying ERK1/2 Signaling

Investigating the ERK1/2 pathway requires robust and reproducible experimental methods. The following section details standard protocols for assessing pathway activity and its impact on cell viability.

Caption: A typical experimental workflow for Western blot analysis of ERK1/2 phosphorylation.

This method is the gold standard for measuring the activation state of ERK1/2 by detecting its phosphorylated form (p-ERK).

1. Cell Culture and Treatment:

-

Seed cells (e.g., HCT-116, A375) in 6-well plates to achieve 70-80% confluency at the time of treatment.[20]

-

Optional: To reduce basal phosphorylation levels, serum-starve cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.[20]

-

Treat cells with varying concentrations of the inhibitor or stimulus for the desired time period (e.g., 30 minutes to 24 hours).[9][19]

2. Lysis and Protein Quantification:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19][21][22]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[22]

-

Centrifuge the lysate at ~13,000 rpm for 30 minutes at 4°C to pellet cell debris.[22]

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.[19]

3. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20][21]

-

Load samples onto a 10% or 12% SDS-PAGE gel and separate proteins via electrophoresis.[19][22]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

4. Immunoblotting and Detection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[19][21]

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[20][21]

-

Wash the membrane three times for 5-10 minutes each with TBST.[20]

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[20]

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[19]

5. Stripping and Re-probing:

-

To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibody and re-probed for total ERK1/2.[20][23]

-

Incubate the membrane in a stripping buffer, wash, re-block, and repeat the immunoblotting steps (4c-4g) using an anti-total ERK1/2 antibody.[20]

6. Data Analysis:

-

Perform densitometry analysis on the bands using software like ImageJ.[22]

-

Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample to determine the relative level of ERK activation.[19][20]

This assay measures the enzymatic activity of MEK1 and is useful for screening inhibitors.

1. Reagents and Setup:

-

Recombinant active MEK1, inactive ERK2 substrate, and ATP are required.[24]

-

Use a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).[25]

2. Kinase Reaction:

-

In a 384-well plate, pre-incubate the test inhibitor with recombinant MEK1 at room temperature for 30 minutes.[24]

-

Initiate the reaction by adding the inactive ERK2 substrate and ATP (e.g., final concentration of 10 µM).[24]

-

Incubate the reaction at room temperature for 1-2 hours.[24][25]

3. Detection:

-

Terminate the reaction and measure the amount of phosphorylated ERK2. This can be done using various methods:

-

Luminescent Assay: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity. Incubate for 30 minutes in the dark and measure luminescence.[24]

-

AlphaLISA Assay: Quench the reaction with a buffer containing EDTA. Add an acceptor bead conjugated to an anti-phospho-ERK2 antibody and a donor bead. In the presence of p-ERK2, the beads come into proximity, generating a chemiluminescent signal.[25]

-

Radiometric Assay: Use [γ-³³P]ATP. After the reaction, spot the mixture onto filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

4. Data Analysis:

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

-

Plot the inhibition data against a range of inhibitor concentrations to determine the IC50 value using non-linear regression analysis.[24]

This colorimetric assay assesses the impact of ERK1/2 pathway inhibition on cell proliferation and metabolic activity.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to attach overnight.[19]

2. Treatment:

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 or 96 hours).[9][19] Include untreated and vehicle-only (e.g., DMSO) controls.

3. Viability Measurement:

-

For MTT Assay:

-

For Resazurin Assay:

4. Data Analysis:

-

Subtract the background absorbance/fluorescence from all readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[19]

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[9]

References

- 1. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 7. ERK1/2 is activated in non-small-cell lung cancer and associated with advanced tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of ERK1/2 and p38 Protein Kinases in Tumors: Biological Insights and Clinical Implications [imrpress.com]

- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Role of the ERK1/2 pathway in tumor chemoresistance and tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]

- 22. ppj.phypha.ir [ppj.phypha.ir]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 25. resources.revvity.com [resources.revvity.com]

- 26. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Basal Phosphorylation of p44/42 MAPK (ERK1/2) in Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the basal phosphorylation state of the p44/42 Mitogen-Activated Protein Kinases (MAPK), also known as Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Understanding the baseline activation of this critical signaling pathway in various cell lines is paramount for interpreting experimental results and for the development of targeted therapeutics.

Introduction: The p44/42 MAPK (ERK) Signaling Pathway

The ERK1/2 signaling cascade is a central pathway that converts extracellular signals into a wide range of cellular responses, including proliferation, differentiation, survival, and migration. The activation of ERK1/2 is canonically mediated by a three-tiered kinase cascade: a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and the MAPK itself. In the most common pathway, growth factor binding to a receptor tyrosine kinase (RTK) leads to the activation of the small GTPase Ras, which in turn recruits and activates the MAPKKK, Raf (A-Raf, B-Raf, or c-Raf). Raf then phosphorylates and activates the dual-specificity MAPKK, MEK1/2, which subsequently phosphorylates ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation.

The Significance of Basal Phosphorylation

Basal phosphorylation refers to the level of ERK1/2 phosphorylation (p-ERK) present in cells under standard, un-stimulated culture conditions. This baseline activity is not zero; rather, it represents a steady-state equilibrium of kinase and phosphatase activity. High basal p-ERK levels often indicate a state of constitutive pathway activation, frequently driven by oncogenic mutations in upstream components like BRAF and RAS. For researchers, this is critical because:

-

It influences a cell's intrinsic properties, such as its proliferative rate and survival.

-

It can determine the sensitivity or resistance of cancer cells to targeted inhibitors (e.g., MEK or BRAF inhibitors).

-

It provides a crucial baseline for accurately assessing the effects of experimental stimuli or drugs.

Below is a diagram illustrating the canonical ERK1/2 activation pathway.

Comparative Basal p-ERK1/2 Levels in Common Cell Lines

The basal phosphorylation level of ERK1/2 varies significantly across different cell lines, largely reflecting their genetic background. Cell lines with activating mutations in BRAF (e.g., V600E) or RAS genes typically exhibit high constitutive p-ERK levels. The following table summarizes semi-quantitative data on basal p-ERK levels from studies on various cancer cell lines.

| Cell Line | Cancer Type | Key Mutation(s) | Relative Basal p-ERK Level | Reference |

| A375 | Malignant Melanoma | BRAF (V600E) | Very High | |

| SK-MEL-28 | Malignant Melanoma | BRAF (V600E) | High | |

| HT-29 | Colorectal Carcinoma | BRAF (V600E) | High | |

| HCT116 | Colorectal Carcinoma | KRAS (G13D) | High | |

| A549 | Non-Small Cell Lung Cancer | KRAS (G12S) | Moderate-High | |

| HeLa | Cervical Adenocarcinoma | Wild-type BRAF/RAS | Moderate | |

| MCF7 | Breast Adenocarcinoma | Wild-type BRAF/RAS, PIK3CA mut | Low-Moderate | |

| MDA-MB-231 | Breast Adenocarcinoma | KRAS (G13D), BRAF (G464V) | High | |

| U-87 MG | Glioblastoma | Wild-type BRAF/RAS, PTEN null | Low | |

| PC-3 | Prostate Adenocarcinoma | Wild-type BRAF/RAS, PTEN null | Low |

Note: "Relative Basal p-ERK Level" is a qualitative summary based on densitometric analysis from the cited literature, where levels are often compared against a panel of other cell lines or a baseline.

Methodology for Assessing Basal p-ERK1/2 Phosphorylation

The most widely accepted method for measuring basal p-ERK levels is Western blotting. This technique allows for the specific detection of the phosphorylated forms of ERK1 and ERK2 and is typically normalized to the total amount of ERK1/2 protein to account for differences in protein expression.

Detailed Western Blot Protocol

This protocol provides a standard workflow for determining the ratio of phosphorylated ERK1/2 to total ERK1/2.

1. Cell Culture and Lysis:

-

Culture cells to approximately 80-90% confluency in standard conditions. Ensure cells are in a basal state by avoiding serum starvation unless the experimental design requires it, as starvation itself can alter signaling.

-

Aspirate culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly on the plate by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™, Roche).

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a standard assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer’s instructions.

3. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation of the 42 and 44 kDa bands is achieved.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Note: BSA is often preferred for phospho-antibodies to reduce background.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody) overnight at 4°C with gentle agitation. Use the dilution recommended by the manufacturer (typically 1:1000 to 1:2000 in blocking buffer).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature (typically 1:2000 to 1:5000 dilution in blocking buffer).

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for

An In-depth Technical Guide to the Nuclear Translocation of Phosphorylated Erk1/2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinases 1 and 2 (Erk1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, are pivotal regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] The spatial and temporal regulation of Erk1/2 activity is critical for determining the specificity and outcome of its signaling. A crucial event in this regulation is the stimulus-induced translocation of phosphorylated Erk1/2 (pErk1/2) from the cytoplasm to the nucleus.[4] In its inactive state, Erk1/2 resides in the cytoplasm, often tethered to anchoring proteins.[1][5] Upon stimulation by various extracellular signals, such as growth factors and mitogens, a cascade of phosphorylation events leads to the activation of Erk1/2.[3] This activated, phosphorylated form is then competent for nuclear import, where it can phosphorylate a multitude of nuclear substrates, including transcription factors, to modulate gene expression.[6]

This technical guide provides a comprehensive overview of the core mechanisms governing the nuclear translocation of pErk1/2. It details the intricate signaling pathways, presents quantitative data on translocation kinetics, and offers detailed experimental protocols for studying this fundamental cellular process. The information herein is intended to equip researchers and drug development professionals with the knowledge and tools necessary to investigate Erk1/2 signaling and its implications in health and disease.

The Erk1/2 Signaling Pathway and Nuclear Translocation

The canonical pathway leading to Erk1/2 activation and subsequent nuclear translocation is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1] This triggers the activation of the small GTPase Ras, which in turn recruits and activates the Raf kinase. Raf then phosphorylates and activates MEK1/2, the direct upstream kinase of Erk1/2.[3] MEK1/2 phosphorylates Erk1/2 on specific threonine and tyrosine residues within the TEY motif (Thr202/Tyr204 in human Erk1 and Thr185/Tyr187 in human Erk2), leading to its catalytic activation.[1][3]

This initial phosphorylation event causes a conformational change in Erk1/2, leading to its dissociation from cytoplasmic anchoring proteins.[1][5] The now-free pErk1/2 undergoes a second phosphorylation event on two serine residues within its nuclear translocation signal (NTS), specifically the SPS motif (Ser244 and Ser246 in Erk2).[1][2] This second phosphorylation is primarily mediated by casein kinase 2 (CK2), with a potential contribution from active Erk itself (autophosphorylation).[2][6] The dual phosphorylation of the SPS motif creates a binding site for the nuclear import receptor importin7.[1][2] The pErk1/2-importin7 complex then translocates through the nuclear pore complex into the nucleus.[4] Once inside the nucleus, the interaction is disrupted by the GTP-bound form of the small GTPase Ran, releasing pErk1/2 to interact with its nuclear targets.[4]

Quantitative Data on pErk1/2 Nuclear Translocation

The translocation of pErk1/2 into the nucleus is a dynamic process that can be quantified to understand the kinetics and extent of signaling. Key parameters include the half-time of nuclear accumulation and the ratio of nuclear to cytoplasmic fluorescence intensity.

| Parameter | Value | Cell Type | Stimulus | Method | Reference |

| Translocation Half-Time (t1/2) | ~5-10 minutes | NIH 3T3 cells | PDGF (1 nM) | Live-cell imaging (GFP-Erk1) | [7] |

| ~6 minutes | CHO cells | TPA | Live-cell imaging (GFP-Erk2) | [8] | |

| Peak Nuclear Accumulation | ~10-20 minutes | Various | Growth factors | Immunofluorescence | [6] |

| Nuclear/Cytoplasmic Ratio of pErk | Increases from ~0.7 to ~1.8 | RTgill-W1 cells | EGF | Immunofluorescence | [9] |

| Nuclear/Cytoplasmic Ratio of Erk-KTR | Increases significantly upon stimulation | MEPMs | FGF-1 (50 ng/ml) | Live-cell imaging (Erk-KTR) | [10] |

Experimental Protocols

A variety of techniques are employed to study the nuclear translocation of pErk1/2. Below are detailed protocols for key experiments.

Immunofluorescence Staining of pErk1/2

This method allows for the visualization of pErk1/2 localization within fixed cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20)

-

Primary antibody against pErk1/2 (e.g., anti-phospho-p44/42 MAPK (Thr202/Tyr204))

-

Fluorescently labeled secondary antibody (e.g., FITC-labeled anti-rabbit)

-

Nuclear counterstain (e.g., DAPI or Propidium Iodide)

-

Mounting medium

Procedure:

-

Seed cells on coverslips in a culture dish and grow to the desired confluency.

-

Starve cells (e.g., in serum-free media for 16 hours) and then stimulate with the desired agonist for the appropriate time.

-

Wash cells twice with ice-cold PBS.

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-pErk1/2 antibody (diluted in Blocking Buffer, e.g., 1:200) overnight at 4°C.[9]

-

Wash cells three times with PBS containing 0.1% Tween 20 (PBST).

-

Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer, e.g., 1:150) for 1 hour at room temperature in the dark.[9]

-

Wash cells three times with PBST.

-

Counterstain the nuclei with DAPI or Propidium Iodide for 2-5 minutes.

-

Wash cells twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the localization of pErk1/2 using a fluorescence microscope.

Subcellular Fractionation and Western Blotting

This technique biochemically separates the cytoplasm and nucleus, allowing for the quantification of pErk1/2 in each fraction by Western blotting.

Materials:

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors)

-

Detergent (e.g., NP-40)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

-

RIPA Buffer or SDS-PAGE Sample Buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes

-

Primary antibodies against pErk1/2, total Erk1/2, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells as desired.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 15 minutes.

-

Add a small volume of detergent (e.g., 10% NP-40) and vortex briefly to lyse the plasma membrane.

-

Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.[11]

-

Carefully collect the supernatant, which is the cytoplasmic fraction.

-

Wash the nuclear pellet with the lysis buffer.

-

Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[2]

-

Collect the supernatant, which is the nuclear fraction.

-

Determine the protein concentration of both fractions using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Perform Western blotting with antibodies against pErk1/2, total Erk1/2, and subcellular markers to assess the purity of the fractions and the amount of pErk1/2 in each compartment.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]

- 4. embopress.org [embopress.org]

- 5. The Nuclear Translocation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Data‐driven modeling reconciles kinetics of ERK phosphorylation, localization, and activity states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Extracellular Signal-Regulated Kinase 1 and 2 Translocation Is Mediated by Casein Kinase 2 and Accelerated by Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Conditional fluorescent mouse translocation reporters for ERK1/2 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p44/42 MAPK Phosphorylation in Response to Cellular Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p44/42 Mitogen-Activated Protein Kinases (MAPKs), also known as Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), are highly conserved serine/threonine protein kinases that play a pivotal role in signal transduction.[1] They are central components of a signaling cascade that converts a wide array of extracellular stimuli into intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and motility.[1][2] While classically associated with growth factor signaling, the p44/42 MAPK pathway is also a critical hub for integrating responses to a diverse range of environmental and cellular stressors.[2][3]

Activation of p44/42 MAPK occurs via dual phosphorylation on specific threonine and tyrosine residues (Thr202/Tyr204 in p44/ERK1 and Thr185/Tyr187 in p42/ERK2) within the activation loop.[1][4] This phosphorylation event is a hallmark of pathway activation and serves as a key biomarker for assessing cellular stress responses. Understanding the dynamics of p44/42 MAPK phosphorylation is crucial for research into the pathophysiology of numerous diseases, including cancer and metabolic disorders, and for the development of targeted therapeutics.[1][5] This guide provides a technical overview of the signaling pathways, quantitative data on stress-induced activation, and detailed experimental protocols for measuring p44/42 MAPK phosphorylation.

The Canonical p44/42 MAPK Signaling Cascade

The activation of p44/42 MAPK is typically mediated by a three-tiered kinase cascade.[4] A broad range of extracellular stimuli, including growth factors and stressors, activate a MAP Kinase Kinase Kinase (MAPKKK or MAP3K), such as Raf.[1][4] The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK or MAP2K), specifically MEK1 and MEK2.[1][6] MEK1/2 are dual-specificity kinases that, in turn, phosphorylate the aforementioned Thr and Tyr residues on p44/42 MAPK, leading to its activation.[1] Activated p44/42 MAPK can then translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to regulate other proteins, thereby orchestrating a cellular response.[7][8]

p44/42 MAPK Phosphorylation in Response to Specific Cellular Stressors

Various forms of cellular stress converge on the p44/42 MAPK pathway, often through unique upstream mechanisms.

Oxidative Stress

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a potent activator of p44/42 MAPK.[9][10] ROS can trigger the ligand-independent activation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which then initiates the canonical downstream cascade leading to ERK1/2 phosphorylation.[9] This response is implicated in both cell survival and cell death pathways, depending on the cellular context and the severity of the stress.[10][11]

Osmotic Stress

Cells respond to changes in extracellular osmolarity by activating signaling cascades to regulate cell volume and ion transport.[12] Both hyper- and hypo-osmotic stress can induce the activation of p44/42 MAPK.[13][14] This activation is often rapid and transient and is thought to be mediated by upstream components like Ras and Raf-1.[13][15] While p44/42 MAPK is activated, it appears to be more involved in later events like gene expression rather than the immediate regulatory volume decrease.[15]

Endoplasmic Reticulum (ER) Stress

Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[16] This activates the Unfolded Protein Response (UPR), a complex signaling network designed to restore ER function or trigger apoptosis if the stress is prolonged.[16] ER stress can induce the phosphorylation of p44/42 MAPK, often through the UPR sensor IRE1, which can activate apoptosis signal-regulating kinase 1 (ASK1) and subsequently the MAPK cascade.[17] This cross-talk between the UPR and MAPK pathways is critical in determining the cell's fate under ER stress.[16]

Heat Shock

Exposure to elevated temperatures induces the heat shock response, characterized by the synthesis of heat shock proteins (HSPs). The activation of p44/42 MAPK is an immediate and early response to heat shock.[18] Tyrosine phosphorylation of p44/42 MAPK can be detected within minutes of heat stress and is maintained at high levels throughout the duration of the stress.[18] This activation may involve growth factor receptors acting as stress sensors.[19]

UV Radiation

Ultraviolet (UV) radiation is a significant environmental stressor that activates multiple MAPK pathways, including p44/42 MAPK.[8][20] The specific pathway components activated can depend on the wavelength of UV light (UVA, UVB, or UVC).[20] UV-induced activation of p44/42 MAPK is involved in regulating cellular responses that can lead to either cell survival or carcinogenesis.[8][20]

Quantitative Data on Stress-Induced p44/42 MAPK Phosphorylation

The magnitude and kinetics of p44/42 MAPK phosphorylation vary significantly depending on the cell type, the nature of the stressor, and the dose or duration of exposure. The following table summarizes quantitative data from cited literature.

| Cellular Stressor | Cell Type | Treatment Details | Peak Phosphorylation (Fold Change vs. Control) | Time to Peak Activation | Reference |

| Oxidative Stress | ARPE-19 (human retinal pigment epithelium) | 1.5 mM H₂O₂ for 30 min | p44: ~21.4-fold, p42: ~18.8-fold | ~30 minutes | [10] |

| Oxidative Stress | MCF-7 | 1 mM H₂O₂ | ~3-fold | ~30 minutes | [21] |

| Hypo-osmotic Stress | A6 (renal epithelial) | Hypo-osmotic shock | Not quantified | 10 minutes | [15] |

| Heat Shock | Drosophila melanogaster S2 cells | 37°C heat shock | Not quantified | Within 5 minutes, sustained during stress | [18] |

| UV Radiation (UVB) | Various | 150-300 J/m² | Not quantified | 6 hours (prolonged activation up to 24h) | [22] |

| UV Radiation (UVC) | Various | 40-80 J/m² | Not quantified | 30 minutes (activation up to 4h) | [22] |

Experimental Protocols for Measuring p44/42 MAPK Phosphorylation

Western blotting is the most common and reliable method for detecting and quantifying changes in p44/42 MAPK phosphorylation.[23] The technique relies on separating proteins by size, transferring them to a membrane, and using specific antibodies to detect the total and phosphorylated forms of the protein.

Detailed Methodology: Western Blotting

This protocol is a synthesis of standard procedures for detecting phosphorylated p44/42 MAPK.[23][24][25][26]

A. Cell Lysis and Protein Extraction

-

After treating cells with the desired stressor, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[24]

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well or dish.[24]

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[24]

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.[24]

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[24]

-

Transfer the supernatant (containing the protein) to a new pre-chilled tube.

B. Protein Quantification

-

Determine the protein concentration of each lysate using a suitable method, such as the Bradford or BCA protein assay, following the manufacturer's instructions. This ensures equal loading of protein for each sample.

C. Sample Preparation for SDS-PAGE

-

Based on the protein concentration, take an aliquot of each lysate (typically 20-30 µg of total protein) and mix it with 4x Laemmli sample buffer.[24]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[24][26]

D. SDS-PAGE and Protein Transfer

-

Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.[24] The molecular weights for p44 (ERK1) and p42 (ERK2) are 44 and 42 kDa, respectively.[27]

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[24]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[24]

E. Immunoblotting

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[24]

-

Primary Antibody (Phospho-p44/42 MAPK): Discard the blocking buffer and incubate the membrane with the anti-phospho-p44/42 MAPK antibody (e.g., at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[24]

-

Washing: Wash the membrane three to four times for 5-10 minutes each with TBST.[24]

-

Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[24]

-

Washing: Repeat the washing step as described above.[24]

-

Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imaging system or X-ray film.[23]

F. Stripping and Re-probing for Total p44/42 MAPK

-

To normalize the data, the same membrane must be probed for total p44/42 MAPK levels.[23]

-

Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.[23]

-

Wash the membrane extensively with TBST.

-

Repeat the blocking and antibody incubation steps using an anti-total-p44/42 MAPK antibody.

G. Data Analysis

-

Use densitometry software to quantify the band intensity for both the phospho-p44/42 MAPK and total p44/42 MAPK for each sample.[23]

-

Normalize the phospho-protein signal by dividing it by the total protein signal for each lane. This ratio corrects for any variations in protein loading.[23][24]

-

The final data is typically presented as a fold change in the normalized phospho-p44/42 MAPK signal relative to an untreated or control condition.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 3. usbio.net [usbio.net]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. MAPK signalling in cellular metabolism: stress or wellness? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Growth Factor–induced p42/p44 MAPK Nuclear Translocation and Retention Requires Both MAPK Activation and Neosynthesis of Nuclear Anchoring Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinases and Transcription Factors Activation in Response to UV-Radiation of Skin: Implications for Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative and Osmotic Stress Signaling in Tumor Cells Is Mediated by ADAM Proteases and Heparin-Binding Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative stress causes ERK phosphorylation and cell death in cultured retinal pigment epithelium: Prevention of cell death by AG126 and 15-deoxy-delta 12, 14-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the ERK Pathway for Oxidant-Induced Parthanatos in Human Lymphocytes | PLOS One [journals.plos.org]

- 12. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Osmotic swelling-induced activation of the extracellular-signal-regulated protein kinases Erk-1 and Erk-2 in intestine 407 cells involves the Ras/Raf-signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Activation of extracellular signal-regulated kinase ERK after hypo-osmotic stress in renal epithelial A6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of MAPK signalling pathways in the response to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endoplasmic reticulum stress increases brain MAPK signaling, inflammation and renin-angiotensin system activity and sympathetic nerve activity in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of mitogen-activated protein kinase by heat shock treatment in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 壽Activation of the mitogen-activated protein kinase pathways by heat shock - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitogen-activated protein kinase activation in UV-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines [mdpi.com]

- 22. cris.technion.ac.il [cris.technion.ac.il]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Phosphorylated p44/42 MAPK (Erk1/2) by Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the successful detection of the phosphorylated forms of p44/42 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-regulated kinases 1 and 2 (Erk1/2), using the Western blot technique. Activation of the p44/42 MAPK signaling pathway through phosphorylation is a critical event in numerous cellular processes, including proliferation, differentiation, and survival.[1][2][3] Therefore, accurately monitoring the phosphorylation status of Erk1/2 is essential for research in various fields, including oncology and drug development.

Introduction to the p44/42 MAPK (Erk1/2) Signaling Pathway

The p44/42 MAPK (Erk1/2) pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, mitogens, and cytokines to the nucleus, culminating in the regulation of gene expression and other cellular responses.[1][3] The activation of this pathway involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[1] In this canonical pathway, Raf family kinases (A-Raf, B-Raf, and c-Raf) act as MAPKKKs, which in turn phosphorylate and activate MEK1 and MEK2 (MAPKKs).[2] Activated MEK1/2 then dually phosphorylates p44 (Erk1) and p42 (Erk2) on specific threonine and tyrosine residues (Thr202/Tyr204 for Erk1 and Thr185/Tyr187 for Erk2), leading to their activation.[1][3]

Activated, phosphorylated p44/42 MAPK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, such as Elk-1, leading to changes in gene expression that drive cellular processes.[1][3][4] Given its central role in cell fate decisions, aberrant signaling through the p44/42 MAPK pathway is frequently implicated in diseases like cancer.

p44/42 MAPK (Erk1/2) Signaling Pathway Diagram

Caption: The canonical p44/42 MAPK signaling cascade.

Experimental Protocol: Western Blot for Phosphorylated p44/42 MAPK

This protocol outlines the key steps for detecting phosphorylated p44/42 MAPK. Optimization may be required depending on the specific cell type, experimental conditions, and antibodies used.

Sample Preparation and Lysis

Proper sample preparation is critical for preserving the phosphorylation state of proteins.[5] Once cells are lysed, endogenous proteases and phosphatases are released and can rapidly degrade or dephosphorylate target proteins.[5][6]

Key Considerations:

-

Work on ice: All steps should be performed on ice or at 4°C to minimize enzymatic activity.[5][7]

-

Inhibitors are essential: Lysis buffer must be supplemented with protease and phosphatase inhibitor cocktails immediately before use.[5][6][7]

-

Buffer choice: RIPA buffer is commonly used, but it's important to note that it can lead to protein fractionation.[5]

-

Rapid processing: After determining protein concentration, samples should be promptly mixed with SDS-PAGE loading buffer, which also helps to inhibit phosphatase activity.[5][7]

Lysis Buffer Recipe (Modified RIPA Buffer):

| Component | Final Concentration | For 50 mL |

| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |

| NaCl | 150 mM | 1.5 mL of 5M stock |

| NP-40 | 1% | 0.5 mL |

| Sodium Deoxycholate | 0.5% | 0.25 g |

| SDS | 0.1% | 0.5 mL of 10% stock |

| EDTA | 1 mM | 100 µL of 0.5M stock |

| Protease Inhibitor Cocktail | 1X | As per manufacturer |

| Phosphatase Inhibitor Cocktail | 1X | As per manufacturer |

| ddH₂O | To 50 mL |

Procedure:

-

Culture and treat cells as required for your experiment. Include appropriate positive and negative controls.

-

Wash cells with ice-cold phosphate-buffered saline (PBS). Be aware that PBS contains phosphate, which can interfere with phospho-specific antibody binding; ensure thorough washing with Tris-buffered saline (TBS) before antibody incubation steps later in the protocol.[6][7]

-

Lyse cells by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Aliquot the lysate and add 2x Laemmli sample buffer. Denature by heating at 95-100°C for 5 minutes.[8]

-

Store samples at -80°C for long-term use.

SDS-PAGE and Protein Transfer

Procedure:

-

Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. For detecting low-abundance phosphoproteins, loading up to 100 µg may be necessary.[9]

-

Run the gel until adequate separation of the 42 and 44 kDa bands is achieved.[10]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes are generally more durable for stripping and reprobing.[11]

Immunoblotting

Key Considerations:

-

Blocking: Avoid using non-fat dry milk for blocking as it contains casein, a phosphoprotein that can cause high background.[5][7] Bovine serum albumin (BSA) is the recommended blocking agent.[5][8]

-

Antibody Dilutions: Optimal antibody concentrations should be empirically determined. Refer to the manufacturer's datasheet for starting recommendations.

-

Washing: Use Tris-buffered saline with 0.1% Tween-20 (TBST) for all wash steps.[7]

| Reagent | Recommended Concentration/Conditions |

| Blocking Buffer | 5% w/v BSA in TBST |

| Primary Antibody Diluent | 5% w/v BSA in TBST |

| Primary Antibody Incubation | 1:1000 - 1:2000 dilution, overnight at 4°C with gentle agitation.[3][12][13][14] |

| Secondary Antibody Diluent | 5% non-fat dry milk in TBST (or 5% BSA) |

| Secondary Antibody Incubation | 1:2000 - 1:10,000 dilution, 1 hour at room temperature.[9][12] |

Procedure:

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]

-

Incubate the membrane with the phospho-p44/42 MAPK primary antibody, diluted in 5% BSA in TBST, overnight at 4°C.[3][14]

-

Wash the membrane three times for 5-10 minutes each with TBST.[8][10]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk or BSA in TBST, for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

Detection and Analysis

Procedure:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[10]

-

Quantify the band intensities using densitometry software.

Western Blot Workflow Diagram

Caption: A streamlined workflow for Western blot analysis.

Stripping and Reprobing for Total p44/42 MAPK

To normalize the phosphorylated p44/42 MAPK signal, it is essential to determine the total amount of p44/42 MAPK protein in each sample. This is typically achieved by stripping the primary and secondary antibodies from the membrane and then reprobing with an antibody that detects total p44/42 MAPK, regardless of its phosphorylation state.[11][15]

Mild Stripping Buffer Recipe:

| Component | Final Concentration | For 100 mL |

| Glycine | 0.2 M | 1.5 g |

| SDS | 0.1% | 1 mL of 10% stock |

| Tween-20 | 1% | 1 mL |

| Adjust pH to 2.2 with HCl | ||

| ddH₂O | To 100 mL |

Procedure:

-

After detecting the phospho-protein, wash the membrane thoroughly in TBST.

-

Incubate the membrane in the mild stripping buffer for 5-10 minutes at room temperature with agitation. Repeat this step once.

-

Wash the membrane extensively with TBST (at least 3-4 times for 10 minutes each) to remove all residual stripping buffer.

-

Block the membrane again as described in step 3 of the Immunoblotting section.

-

Proceed with the immunoblotting protocol using the primary antibody for total p44/42 MAPK.

-

For data analysis, normalize the intensity of the phospho-p44/42 MAPK bands to the intensity of the corresponding total p44/42 MAPK bands.[15]

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Inactive/insufficient primary antibody. | Use a fresh antibody dilution; increase antibody concentration or incubation time. |

| Insufficient protein load. | Increase the amount of protein loaded per lane, especially for low-abundance targets.[9] | |

| Dephosphorylation of the sample. | Ensure fresh phosphatase inhibitors were added to the lysis buffer and that samples were kept cold.[5][6] | |

| Suboptimal transfer. | Confirm successful protein transfer using Ponceau S staining.[10] | |

| High Background | Blocking agent is inappropriate (e.g., milk). | Use 5% BSA in TBST for blocking and antibody dilutions.[5][7] |

| Insufficient washing. | Increase the duration and number of wash steps.[10] | |

| Secondary antibody concentration is too high. | Increase the dilution of the secondary antibody.[9] | |

| Non-specific Bands | Primary antibody cross-reactivity. | Optimize antibody dilution; ensure the antibody is specific for the phosphorylated target. |

| Protein degradation. | Use fresh protease inhibitors and keep samples on ice. |

By following these detailed protocols and considering the key technical aspects of phosphoprotein detection, researchers can obtain reliable and reproducible results for the analysis of p44/42 MAPK phosphorylation.

References

- 1. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) Rabbit Monoclonal Antibody (Magnetic Bead Conjugate) (#9488) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 2. longdom.org [longdom.org]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]